Parkin Translocation Potency vs. T0466
In a direct head-to-head comparison, T0467 requires a four-fold higher concentration than its structural analog T0466 to achieve a comparable level of Parkin mitochondrial translocation in HeLa cells. At 3 hours of treatment, 5 µM of T0466 induced a level of Parkin translocation comparable to that induced by 20 µM of T0467 [1]. This indicates that T0467 is less potent than T0466 in this specific cellular model of PINK1-Parkin activation, providing a clear quantitative distinction between the two compounds for dose-response studies.
| Evidence Dimension | Parkin mitochondrial translocation potency |
|---|---|
| Target Compound Data | Significant Parkin translocation at 20 µM |
| Comparator Or Baseline | T0466: Significant Parkin translocation at 5 µM |
| Quantified Difference | Approximately 4-fold lower potency (higher EC50) for T0467 compared to T0466 |
| Conditions | HeLa/GFP-Parkin cells, 3 h treatment, assessed by GFP-Parkin and TOM20 colocalization |
Why This Matters
This data is critical for experimental design, as it quantifies the potency differential between two in-class analogs, allowing researchers to select the appropriate compound based on the desired effective concentration range for their specific assay system.
- [1] Shiba-Fukushima, K., et al. (2020). iScience, 23(5), 101048. (Figure 2B: HeLa/GFP-Parkin cells treated with 5 µM T0466 or 20 µM T0467 for 3h). View Source
